3-Methoxyphenylglyoxal hydrate

Overview

Description

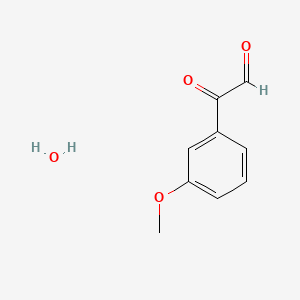

3-Methoxyphenylglyoxal hydrate (CAS: 32025-65-3) is a hydrated derivative of 3-methoxyphenylglyoxal, with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Structurally, it consists of a glyoxal backbone (two adjacent carbonyl groups) substituted with a 3-methoxyphenyl group and a water molecule in its crystal lattice. Key properties include a melting point of 99–100°C and a boiling point of 95–98°C at 0.05 mm Hg . It is widely used in organic synthesis, particularly in the preparation of triazine-based sulfonamides and benzamides (e.g., compounds 30 and 48 in and ), where it acts as a precursor for introducing the 3-methoxyphenyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenylglyoxal hydrate can be synthesized through several methods. One common method involves the oxidation of 3-methoxyacetophenone using selenium dioxide as the oxidizing agent . The reaction is typically carried out in an organic solvent such as acetic acid under reflux conditions. The resulting product is then purified through recrystallization.

Another method involves the reaction of 3-methoxybenzaldehyde with glyoxylic acid in the presence of a catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Selenium dioxide, potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications in research:

Organic Synthesis

3-Methoxyphenylglyoxal hydrate serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. It is particularly useful in synthesizing aryl derivatives due to its electrophilic nature.

Biological Studies

The compound is employed in enzyme mechanism studies and protein interactions. Its ability to modify amino acids, especially arginine, allows researchers to explore protein structure-function relationships.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound. It has been investigated as a building block for drug development, particularly in creating compounds with anticancer activity. For instance, derivatives synthesized from this compound have shown cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM .

Antiviral Activity

Studies have revealed that certain arylglyoxals, including this compound, exhibit antiviral properties against various viruses, including influenza . This opens avenues for developing antiviral therapeutics.

Case Studies

- Anticancer Activity : A systematic study demonstrated that derivatives of arylsulfonamides synthesized using phenylglyoxal hydrate exhibited significant cytotoxicity against various cancer cell lines. The most active compounds induced apoptosis in treated cells .

- Antiviral Research : Research indicated that certain derivatives derived from arylglyoxals showed promising antiviral activity against influenza viruses when tested in embryonated eggs .

Mechanism of Action

The mechanism of action of 3-methoxyphenylglyoxal hydrate involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids such as arginine, leading to the modification of protein structure and function . This property makes it useful in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 3-methoxyphenylglyoxal hydrate and structurally related glyoxal derivatives:

Notes:

- Substituent Position : The position of the methoxy group (meta in 3-methoxy vs. para in 4-methoxy) significantly influences electronic effects. The 3-methoxy group creates an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity, whereas the 4-methoxy group provides stronger resonance stabilization .

- Halogen vs. Methoxy : Bromine (in 3-bromo) introduces steric bulk and alters electronic properties, making it suitable for Suzuki coupling or nucleophilic substitution reactions, unlike the methoxy group, which is more electron-donating .

- Fluorinated Derivatives : The trifluoromethyl group (in 2-trifluoromethyl) increases hydrophobicity and metabolic stability, making it valuable in pharmaceutical chemistry .

This compound

- Triazine Synthesis : Reacts with sulfonamide intermediates to form 1,2,4-triazine derivatives (e.g., compound 30 and 48 ), where the methoxy group directs regioselectivity during cyclization .

- IR and NMR Data : Key spectral features include a strong C=O stretch at 1684 cm⁻¹ (IR) and a singlet for the methoxy group at δ 3.76 ppm (¹H-NMR) .

4-Methoxyphenylglyoxal Hydrate

- Lacks direct evidence for triazine synthesis but shares similar reactivity due to the para-methoxy group’s electron-donating nature. Expected to participate in analogous condensation reactions .

3-Bromophenylglyoxal Hydrate

- Used in cross-coupling reactions (e.g., with triazines or boronic acids) due to the bromine atom’s ability to act as a leaving group .

Methylglyoxal Hydrate

- Simpler structure; involved in Maillard reactions and biochemical pathways (e.g., advanced glycation end-product formation) rather than complex heterocyclic synthesis .

Research Findings and Industrial Relevance

- Fluorinated Analogues : 2-(Trifluoromethyl)phenylglyoxal hydrate is prioritized in medicinal chemistry for its improved pharmacokinetic properties .

- Scale-Up Challenges : The synthesis of this compound requires precise stoichiometry (e.g., 0.182 g reacts with 0.385 g of intermediate 19 to yield 78% product) , highlighting the need for optimized industrial protocols.

Biological Activity

3-Methoxyphenylglyoxal hydrate (C9H10O4, CID 21155397) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylglyoxal with methoxy-substituted phenolic compounds. A notable method includes the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives, which can yield various derivatives of glyoxal . The process is generally conducted under controlled conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that derivatives of phenylglyoxal exhibit significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The biological activity is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values. For example, certain compounds derived from phenylglyoxal demonstrated IC50 values below 100 μM across these cell lines, indicating potent anticancer activity .

Table 1: Cytotoxicity of Phenylglyoxal Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 37 | HCT-116 | 36 | Apoptosis induction |

| 37 | HeLa | 34 | Apoptosis induction |

| 46 | MCF-7 | <100 | Apoptosis induction |

These compounds were found to induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and caspase activation, leading to increased apoptotic cell populations in treated cultures .

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of phenylglyoxal derivatives. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The precise mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of several phenylglyoxal derivatives on HCT-116 cells. The results indicated that compound 37 significantly inhibited cell proliferation and induced apoptosis as confirmed by flow cytometry and morphological assessments. The study concluded that modifications on the phenyl ring could enhance cytotoxicity, thereby guiding future drug design . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of phenylglyoxal derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Research Findings

The biological activity of this compound has been corroborated by various studies emphasizing its potential as a lead compound in drug development. Key findings include:

- Apoptosis Induction : Compounds derived from glyoxals have been shown to activate caspases, essential for programmed cell death.

- Metabolic Stability : Some derivatives exhibit favorable pharmacokinetic properties, making them suitable candidates for further development.

- Structure-Activity Relationship (SAR) : Variations in substituents significantly influence biological activity, underscoring the importance of chemical modifications in enhancing efficacy.

Q & A

Q. Basic: What are the optimal synthetic routes for 3-Methoxyphenylglyoxal Hydrate, and how is its purity validated?

This compound is synthesized via a two-step oxidation of 3-methoxyacetophenone. The first step involves converting the ketone to glyoxal using oxidizing agents (e.g., SeO₂ or HNO₃), followed by hydration under controlled conditions. The product is recrystallized from chloroform to isolate the hemihydrate form. Purity is validated using IR spectroscopy (e.g., carbonyl peaks at ~1630 cm⁻¹) and ¹H-NMR (signals at δ 3.81 ppm for methoxy groups and δ 7.10–7.13 ppm for aromatic protons). Yield optimization requires careful stoichiometric control of reagents and reaction time .

Q. Advanced: How do hydration states (e.g., hemihydrate vs. monohydrate) influence reactivity in enantioselective reactions?

The hydration state significantly impacts reactivity due to differences in steric hindrance and hydrogen-bonding capacity. For example, the hemihydrate form (glyoxal·½H₂O) enhances electrophilicity in chiral acid-catalyzed condensations with ureas, improving enantiomeric ratios (e.g., 94:6 e.r.). Hydration state can be controlled by adjusting water content during recrystallization. Oligomeric forms, however, may reduce reaction efficiency by limiting substrate accessibility .

Q. Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with pentafluorobenzyl hydroxylamine derivatization is preferred. Use an anisole internal standard to correct for matrix effects. Method validation should include linearity (R² ≥ 0.999), accuracy (spike recovery 95–105%), and precision (RSD < 5%). Note that commercial methylglyoxal standards may introduce bias; cross-validate with in-house synthesized derivatives .

Q. Advanced: What mechanistic insights exist for its role in forming hydantoins or sulfonamide derivatives?

In hydantoin synthesis, this compound undergoes acid-catalyzed condensation with ureas, where the methoxy group stabilizes transition states via resonance. For sulfonamides, nucleophilic attack at the carbonyl group by amines is rate-determining. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) and DFT calculations can elucidate stereochemical outcomes .

Q. Basic: What are the stability considerations for long-term storage of this compound?

Store under anhydrous conditions at –20°C to prevent hydrolysis or oligomerization. Stability tests show a 50% degradation threshold after 7 hours at room temperature in aqueous acetonitrile. Use desiccants and amber vials to minimize light/ moisture exposure .

Q. Advanced: How is this compound applied in developing anticancer or antimicrobial agents?

It serves as a key intermediate in synthesizing triazinyl sulfonamides (e.g., compound 30: IC₅₀ = 0.4 µM against MCF-7 cells). The methoxy group enhances bioavailability by modulating lipophilicity (logP = 1.2). Structure-activity relationship (SAR) studies highlight its role in apoptosis induction via caspase-3 activation .

Q. Basic: What safety protocols are critical when handling this compound?

Use NIOSH-certified respirators, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential irritation. Waste must be segregated and treated by licensed facilities. Emergency protocols include ethanol rinses for spills and immediate medical consultation for ingestion .

Q. Advanced: How can researchers resolve contradictions in reported methylglyoxal quantification data?

Discrepancies arise from unreliable commercial standards and dimerization artifacts. Solutions include:

- Synthesizing in-house standards via ozonolysis of 3-methoxyacetophenone.

- Validating methods with spike-and-recovery experiments in honey or plasma matrices.

- Using tandem mass spectrometry (LC-MS/MS) to differentiate methylglyoxal from co-eluting interferents .

Q. Advanced: What derivatization strategies improve detection sensitivity in mass spectrometry?

Compare reagents like 3-methylphenol hydrazine (3-MPH) and 4-phenylenediamine (4-PDA). 3-MPH derivatives exhibit higher stability (half-life > 2 hours) and lower background noise in LC-ESI-MS. Multichannel detection (e.g., MRM transitions m/z 210 → 165) enhances specificity for keto-group targeting .

Q. Basic: Can computational modeling predict its reactivity in multicomponent reactions?

Yes. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with catalytic pockets of enzymes like aldose reductase. Parameters include Gibbs free energy (ΔG < –8 kcal/mol) and hydrogen-bonding distances (< 2.5 Å). Validate predictions with kinetic isotope effect (KIE) studies .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMLATLMTDGBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611093 | |

| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118888-62-3 | |

| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.